3-Methoxy-3-methylbutan-1-ol
Overview
Description
3-Methoxy-3-methylbutan-1-ol: is an organic compound with the molecular formula C6H14O2 . It is a clear, colorless liquid with a mild odor and is completely soluble in water. This compound is widely used as a solvent in various industries, including paints, inks, and fragrances .
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-3-methylbutan-1-ol It is widely used as a solvent for paints, inks, and fragrances . This suggests that it may interact with various chemical compounds to dissolve or suspend them without chemical reaction .
Mode of Action
The specific mode of action of This compound As a solvent, it likely interacts with its targets by dissolving or suspending them, thereby facilitating their application in various industrial processes .
Biochemical Pathways
The biochemical pathways affected by This compound It has been identified as oxidation products of dyes such as methyl yellow, methyl red, and methyl orange . This suggests that it may play a role in the oxidative degradation pathways of these dyes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a solvent, it is likely to have good absorption and distribution properties, which would enhance the bioavailability of the compounds it is used with .
Result of Action
The molecular and cellular effects of This compound As a solvent, its primary function is to dissolve or suspend other substances without causing a chemical reaction .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, it is a flammable material and can cause irritation to the skin, eye, and respiratory system . Therefore, it should be kept away from flames and hot surfaces, and protective equipment should be worn when handling it .
Biochemical Analysis
Biochemical Properties
3-Methoxy-3-methylbutan-1-ol plays a significant role in biochemical reactions. It has been identified as an oxidation product of dyes such as methyl yellow, methyl red, and methyl orange . The compound interacts with enzymes and proteins, particularly those involved in oxidation-reduction reactions. For instance, it reacts with hydroxyl radicals (OH) using a relative rate method . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to cause irritation to the skin, eyes, and respiratory system . The compound influences cell function by interacting with cell signaling pathways and gene expression. Prolonged inhalation of high concentrations may damage the respiratory system and cause gastrointestinal symptoms . These effects highlight the importance of understanding the compound’s impact on cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound is known to react with hydroxyl radicals, leading to the formation of various oxidation products . These reactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the compound may cause changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to strong oxidants . Long-term exposure to the compound has been associated with changes in cellular function, including potential damage to the respiratory system and skin irritation . These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an acute dermal toxicity study, no death or clinical signs were observed at a dosage of 2000 mg/kg body weight in rats . Higher dosages (4000 mg/kg and above) resulted in deaths and other adverse effects . These findings indicate that the compound has a threshold effect, with toxic or adverse effects occurring at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes that facilitate oxidation-reduction reactions, leading to the formation of oxidation products . The compound’s interactions with these enzymes can affect metabolic flux and metabolite levels, influencing overall metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is soluble in water and can be distributed throughout the body . Its localization and accumulation in specific tissues can affect its activity and function, highlighting the importance of understanding its transport mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-3-methylbutan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with methanol to form the methoxy group .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar etherification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of sulfuric acid as a catalyst and is carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like hydroxide ions or halide ions can be used under basic conditions.
Major Products:
Oxidation: Forms aldehydes or ketones.
Reduction: Forms primary or secondary alcohols.
Substitution: Forms various substituted ethers.
Scientific Research Applications
3-Methoxy-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: Used in the production of industrial detergents, paints, inks, and fragrances.
Comparison with Similar Compounds
- Ethylene glycol monobutyl ether
- Propylene glycol monomethyl ether
- Diethylene glycol monobutyl ether
Comparison: 3-Methoxy-3-methylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethylene glycol monobutyl ether, it has a higher boiling point and lower toxicity. Its solubility in water and mild odor make it a preferred solvent in various applications .
Properties
IUPAC Name |
3-methoxy-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRHJVUCZRDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044389 | |
Record name | 3-Methoxy-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanol, 3-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56539-66-3 | |
Record name | 3-Methoxy-3-methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56539-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056539663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 3-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxy-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYMETHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366754K2K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on intramolecular hydrogen bonding (IAHB). Does 3-Methoxy-3-methylbutan-1-ol exhibit IAHB and how does this impact its conformational preference?
A1: Yes, the research indicates that the most stable conformation of this compound exhibits IAHB []. This means that a hydrogen bond forms within the molecule itself, influencing how the molecule folds and orients itself in space. The study found that conformations of this compound exhibiting IAHB were more populated in the equilibrium compared to other possible conformations []. This suggests that IAHB contributes significantly to the overall stability of this molecule.
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